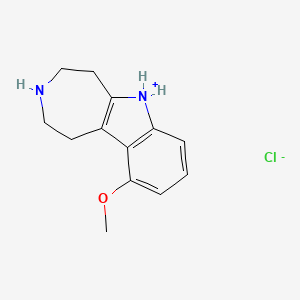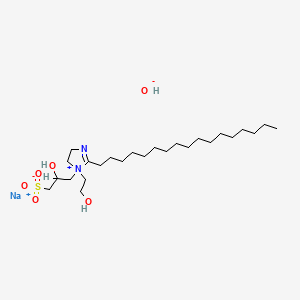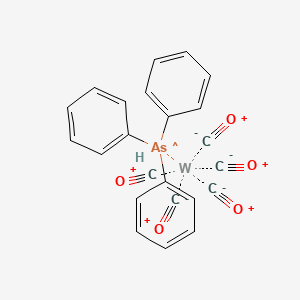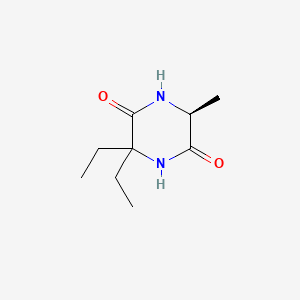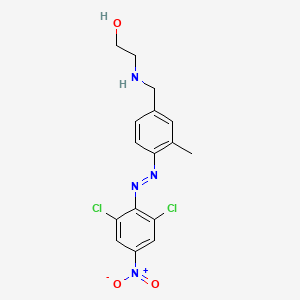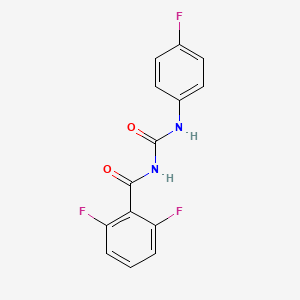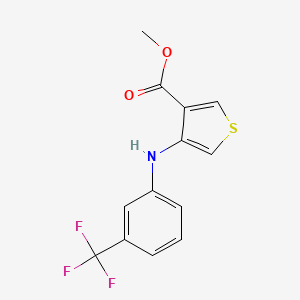
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester typically involves the reaction of 3-trifluoromethyl aniline with thiophene-3-carboxylic acid methyl ester under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing nitro groups.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl-phenylamino)-benzoic acid methyl ester
- 4-(Trifluoromethyl-phenylamino)-pyridine-3-carboxylic acid methyl ester
- 4-(Trifluoromethyl-phenylamino)-furan-3-carboxylic acid methyl ester
Uniqueness
4-(3-Trifluoromethyl-phenylamino)-thiophene-3-carboxylic acid methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H10F3NO2S |
|---|---|
Poids moléculaire |
301.29 g/mol |
Nom IUPAC |
methyl 4-[3-(trifluoromethyl)anilino]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO2S/c1-19-12(18)10-6-20-7-11(10)17-9-4-2-3-8(5-9)13(14,15)16/h2-7,17H,1H3 |
Clé InChI |
NYKVXNJOHSRSPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
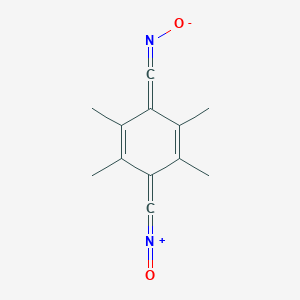
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)


